molecular formula C13H9BrS B14388858 3-Bromo-5-methyl-2-(phenylethynyl)thiophene CAS No. 89556-11-6

3-Bromo-5-methyl-2-(phenylethynyl)thiophene

Cat. No.: B14388858
CAS No.: 89556-11-6
M. Wt: 277.18 g/mol
InChI Key: QQURAVAQUSSCJI-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-(phenylethynyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-2-(phenylethynyl)thiophene can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a brominated thiophene derivative with a phenylethynyl boronic acid under palladium catalysis.

    Sonogashira Coupling: This method involves the coupling of a brominated thiophene derivative with a phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-2-(phenylethynyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Reduced forms of the phenylethynyl group or the thiophene ring.

Properties

CAS No.

89556-11-6

Molecular Formula

C13H9BrS

Molecular Weight

277.18 g/mol

IUPAC Name

3-bromo-5-methyl-2-(2-phenylethynyl)thiophene

InChI

InChI=1S/C13H9BrS/c1-10-9-12(14)13(15-10)8-7-11-5-3-2-4-6-11/h2-6,9H,1H3

InChI Key

QQURAVAQUSSCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C#CC2=CC=CC=C2)Br

Origin of Product

United States

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